molecular formula C20H23N5O B2607370 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile CAS No. 2309538-04-1

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile

Cat. No.: B2607370
CAS No.: 2309538-04-1
M. Wt: 349.438
InChI Key: XFXDBALFHOQWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the piperidine ring, and the final coupling with isonicotinonitrile. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile include other pyrimidine derivatives, piperidine-containing compounds, and isonicotinonitrile analogs. Examples include:

  • 4-(4-((6-Chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile
  • 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)isonicotinonitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-12-16-4-7-22-19(10-16)25-8-5-15(6-9-25)13-26-20-11-18(23-14-24-20)17-2-1-3-17/h4,7,10-11,14-15,17H,1-3,5-6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXDBALFHOQWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.